4-Fluoro-N-(BOC)indole

Description

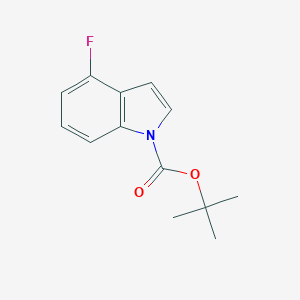

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-fluoroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVFAXLKBJQDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563251 | |

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-45-3 | |

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-N-(BOC)indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-N-(BOC)indole, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Properties of this compound

This compound, identified by the CAS number 129822-45-3 , is a solid, N-protected derivative of 4-fluoroindole.[1] The introduction of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[2] The fluorine atom at the 4-position of the indole ring is a critical feature, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 129822-45-3 | |

| Molecular Formula | C₁₃H₁₄FNO₂ | |

| Molecular Weight | 235.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 49-51 °C | |

| Boiling Point | 322.3 ± 34.0 °C (Predicted) | |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |

| IUPAC Name | tert-butyl 4-fluoro-1H-indole-1-carboxylate | |

| SMILES | FC1=C2C=CN(C(OC(C)(C)C)=O)C2=CC=C1 | |

| InChI Key | HWVFAXLKBJQDMB-UHFFFAOYSA-N |

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling in a laboratory setting. Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 4-fluoroindole using di-tert-butyl dicarbonate (Boc₂O).

Synthesis of this compound via N-Boc Protection

This protocol describes a general method for the N-Boc protection of 4-fluoroindole.

Materials:

-

4-Fluoroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroindole (1.0 equivalent) in anhydrous THF.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[5] The introduction of a fluorine atom can significantly enhance the pharmacological profile of these molecules.

Role in Kinase Inhibitor Synthesis

A primary application of fluorinated indole building blocks is in the development of kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to mimic the ATP binding site of the enzyme. The indole nucleus can serve as a scaffold that presents key pharmacophoric features for binding to the kinase active site. The strategic placement of a fluorine atom can improve binding affinity and selectivity.

While a specific signaling pathway directly modulated by this compound is not documented, it serves as a precursor to compounds that target various kinase-driven pathways. For instance, inhibitors of kinases such as Akt, p38, and others often incorporate substituted indole cores.

Utility in Suzuki Couplings and PROTACs

The BOC-protected indole can be further functionalized through various cross-coupling reactions. For instance, after deprotection, the indole core can be modified at different positions. Alternatively, the BOC-protected indole itself can be a substrate in reactions like Suzuki couplings if a halogen is present on the benzene ring portion of the indole. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Furthermore, BOC-protected building blocks are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The synthesis of PROTACs often involves the stepwise assembly of a target-binding ligand, a linker, and an E3 ligase-binding ligand, where protecting groups like BOC are essential for controlling the synthetic route.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its combination of a fluorinated indole core and a stable protecting group makes it a versatile intermediate for the synthesis of a wide array of complex molecules. Its primary application lies in the development of kinase inhibitors and other potential therapeutics where the unique properties of the indole scaffold and fluorine substitution can be leveraged to achieve desired pharmacological profiles. The synthetic accessibility and potential for further functionalization ensure that this compound will continue to be a relevant compound in the pursuit of novel medicines.

References

- 1. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physical Properties of tert-Butyl 4-Fluoro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical properties for tert-butyl 4-fluoro-1H-indole-1-carboxylate. Due to the limited availability of peer-reviewed data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining key physical properties of organic compounds.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄FNO₂ | Calculated |

| Molecular Weight | 235.25 g/mol | Calculated |

| Melting Point | 80-85 °C | Commercial Supplier[1] |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| CAS Number | Not available | - |

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the physical properties of organic compounds like tert-butyl 4-fluoro-1H-indole-1-carboxylate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

-

Purity Indication: A sharp melting point range (typically less than 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a heating block). A thermometer is placed in the heating bath to monitor the temperature.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Solvent Selection: A range of standard solvents should be tested, typically including water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, and 5% aqueous hydrochloric acid.

-

Sample and Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 0.5 mL) is added.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

-

Classification: The solubility profile in different solvents can provide preliminary information about the functional groups present in the molecule. For example, solubility in aqueous acid suggests a basic functional group, while solubility in aqueous base suggests an acidic functional group.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized organic compound, including the determination of its physical properties.

Caption: Workflow for the synthesis, purification, and characterization of an organic compound.

References

Synthesis of 4-Fluoro-N-(BOC)indole from 4-fluoroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Fluoro-N-(BOC)indole, a valuable intermediate in pharmaceutical research and drug development. The procedure involves the protection of the indole nitrogen of 4-fluoroindole with a tert-butyloxycarbonyl (BOC) group. This guide provides comprehensive experimental protocols, quantitative data, and a logical workflow visualization to ensure reproducible and efficient synthesis.

Overview of the Synthesis

The synthesis of this compound is achieved through the reaction of 4-fluoroindole with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), which accelerates the acylation of the indole nitrogen. The resulting N-protected indole is a stable compound that can be used in a variety of subsequent chemical transformations where protection of the indole nitrogen is required.

Reaction Scheme:

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 4-fluoroindole | This compound |

| Molecular Formula | C₈H₆FN | C₁₃H₁₄FNO₂ |

| Molecular Weight | 135.14 g/mol | 235.25 g/mol [1][2] |

| Appearance | White or grayish-white crystalline solid | White to off-white solid[3] |

| Melting Point | Not specified | 49-51 °C[3] |

| Boiling Point | Not specified | 322.3±34.0 °C (Predicted)[3] |

| CAS Number | 387-43-9 | 129822-45-3[1][2] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

4-fluoroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 4-fluoroindole (1.0 equivalent) in anhydrous dichloromethane or THF, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]

Expected Yield:

While the exact yield can vary, N-Boc protection reactions of indoles are generally high-yielding, often exceeding 90% after purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Catalysis

The catalytic role of DMAP in the Boc protection of amines involves the formation of a more reactive acylating agent.

Caption: Catalytic cycle of DMAP in Boc protection.

References

A Technical Guide to 4-Fluoro-N-(BOC)indole: Structure, Properties, and Synthesis

This technical guide provides an in-depth overview of 4-Fluoro-N-(BOC)indole, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, and a comprehensive experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

This compound, a fluorinated indole derivative, is characterized by a fluorine atom at the C4 position of the indole ring and a tert-butoxycarbonyl (BOC) protecting group on the indole nitrogen.

IUPAC Name: tert-butyl 4-fluoro-1H-indole-1-carboxylate[1]

Chemical Formula: C13H14FNO2[1]

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 235.26 g/mol | [1] |

| CAS Number | 129822-45-3 | [1] |

| Appearance | Solid | [2][3] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point (Predicted) | 322.3 ± 34.0 °C | [2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the 4-fluoroindole core, followed by the protection of the indole nitrogen with a BOC group.

Step 1: Synthesis of 4-Fluoroindole

A common method for the synthesis of 4-fluoroindole is the Leimgruber-Batcho indole synthesis. A detailed protocol adapted from a patented method is described below.[4]

Experimental Protocol: Leimgruber-Batcho-like Synthesis of 4-Fluoroindole

-

Part A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a reaction flask, add 2-fluoro-6-nitrotoluene.

-

Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

-

-

Part B: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Part A in methanol or ethanol.[4]

-

Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[4]

-

Carry out the catalytic hydrogenation under a hydrogen atmosphere at a pressure of 0.2–3.0 MPa.[4]

-

Maintain the reaction temperature between 15–30 °C for 3–12 hours.[4]

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-fluoroindole.

-

Step 2: N-tert-Butoxycarbonylation of 4-Fluoroindole

The protection of the amine functionality of 4-fluoroindole with a BOC group is a crucial step. A general and efficient protocol for the N-Boc protection of amines using di-tert-butyl dicarbonate is provided below.[5]

Experimental Protocol: N-Boc Protection of 4-Fluoroindole

-

Dissolve 4-fluoroindole (1.0 mmol) in a mixture of water and acetone (e.g., 95:5 v/v).[5]

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.0 mmol) to the solution at room temperature.[5]

-

Stir the reaction mixture and monitor its progress by TLC. The reaction is typically rapid.[5]

-

Upon completion, the desired product, tert-butyl 4-fluoro-1H-indole-1-carboxylate, is obtained.

-

The product can be isolated and purified using standard laboratory techniques, such as extraction and column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of this compound.

References

- 1. This compound 96.00% | CAS: 129822-45-3 | AChemBlock [achemblock.com]

- 2. 4-Fluoro-N-(BOC)-indole CAS#: 129822-45-3 [m.chemicalbook.com]

- 3. 4-Fluoro-N-( BOC )indole 129822-45-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: ¹H and ¹³C NMR Spectral Data of 4-Fluoro-N-(BOC)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-N-(BOC)indole. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the indole ring system and the tert-butoxycarbonyl (BOC) protecting group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.95 | d | 8.0 |

| H-2 | 7.55 | d | 3.7 |

| H-5 | 7.23 | ddd | 8.5, 7.5, 5.0 |

| H-6 | 6.95 | dd | 10.0, 8.5 |

| H-3 | 6.60 | d | 3.7 |

| BOC (-C(CH₃)₃) | 1.65 | s | - |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (BOC) | 149.5 |

| C-4 (C-F) | 158.0 (d, ¹JCF = 250.0 Hz) |

| C-7a | 136.0 |

| C-3a | 131.0 |

| C-2 | 125.0 |

| C-5 | 123.0 (d, ³JCF = 8.0 Hz) |

| C-6 | 112.0 (d, ²JCF = 20.0 Hz) |

| C-7 | 108.0 (d, ²JCF = 25.0 Hz) |

| C-3 | 106.0 |

| C (BOC) | 84.0 |

| CH₃ (BOC) | 28.0 |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of NMR data for this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Data Acquisition:

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 170 ppm

Data Interpretation and Structural Confirmation

The presented ¹H and ¹³C NMR data are consistent with the structure of this compound. The presence of the BOC protecting group is confirmed by the singlet at 1.65 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group, and the signals at 149.5 ppm (carbonyl carbon), 84.0 ppm (quaternary carbon), and 28.0 ppm (methyl carbons) in the ¹³C NMR spectrum.

The substitution pattern on the indole ring is elucidated by the chemical shifts and coupling patterns of the aromatic protons and carbons. The fluorine atom at the 4-position results in characteristic C-F couplings observed in the ¹³C NMR spectrum, most notably the large one-bond coupling constant (¹JCF) for C-4.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Spectroscopic Characterization of tert-butyl 4-fluoro-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted spectral data for tert-butyl 4-fluoro-1H-indole-1-carboxylate. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | H-2 |

| ~ 7.2 - 7.4 | m | 1H | H-7 |

| ~ 7.0 - 7.2 | m | 1H | H-6 |

| ~ 6.8 - 7.0 | dd | 1H | H-5 |

| ~ 6.5 - 6.7 | d | 1H | H-3 |

| ~ 1.6 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C=O (carbamate) |

| ~ 158 (d, ¹JCF) | C-4 |

| ~ 136 | C-7a |

| ~ 126 | C-3a |

| ~ 125 | C-2 |

| ~ 123 (d) | C-7 |

| ~ 118 (d) | C-6 |

| ~ 108 (d) | C-5 |

| ~ 105 | C-3 |

| ~ 84 | -C(CH₃)₃ |

| ~ 28 | -C(CH₃)₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2930 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 1735 | Strong | C=O stretch (carbamate) |

| ~ 1610, 1580 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1250 - 1300 | Strong | C-N stretch |

| ~ 1150 | Strong | C-O stretch |

| ~ 1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z (calculated) | Proposed Fragment |

| 249 | [M]⁺ (Molecular Ion) |

| 193 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 149 | [M - C₅H₈O₂]⁺ (Loss of the entire Boc group) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for tert-butyl 4-fluoro-1H-indole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR : Spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 MHz or 125 MHz) with proton broadband decoupling.[1] For a reasonably concentrated sample, a few hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or acetone. Apply a drop of this solution onto a potassium bromide (KBr) or sodium chloride (NaCl) plate. Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile. The final concentration is typically in the range of 1-10 µg/mL.

-

Data Acquisition : Mass spectra can be obtained using various ionization techniques. Electrospray ionization (ESI) is a common method for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like tert-butyl 4-fluoro-1H-indole-1-carboxylate.

References

The Dual Mandate of the BOC Group on the Indole Nitrogen: A Technical Guide to Protection and Activation

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its rich chemistry, however, presents a significant challenge: the acidic N-H proton and the high electron density of the pyrrole ring often lead to undesired side reactions and a lack of regioselectivity. The tert-butoxycarbonyl (BOC) protecting group has emerged as an indispensable tool for navigating the complexities of indole functionalization. This technical guide provides an in-depth analysis of the multifaceted role of the BOC group on the indole nitrogen, offering a comprehensive overview of its effects on reactivity, stability, and its strategic application in organic synthesis. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in the effective utilization of this versatile protecting group.

The Influence of N-BOC Protection on Indole's Physicochemical Properties

The introduction of the electron-withdrawing BOC group onto the indole nitrogen dramatically alters the electronic and steric landscape of the heterocycle, thereby influencing its reactivity and stability.

Electronic Effects and Reactivity

The carbamate functionality of the N-BOC group significantly reduces the electron density of the indole ring system. This has several important consequences:

-

Reduced Nucleophilicity: The delocalization of the nitrogen lone pair into the BOC carbonyl group diminishes the electron-donating capacity of the nitrogen into the pyrrole ring. Consequently, N-BOC indoles are less susceptible to electrophilic attack at the C3 position compared to their unprotected counterparts.[2] This deactivation, however, allows for selective functionalization at other positions, which would otherwise be challenging.

-

Enhanced Acidity of C2-H: The inductive effect of the BOC group and the potential for coordination with organolithium bases make the C2 proton the most acidic carbon-bound proton in the N-BOC indole molecule.[3] This directed metallation is a cornerstone for the selective functionalization at the C2 position.

-

Stability Towards Oxidation: The decreased electron density of the indole ring in N-BOC protected indoles imparts greater stability towards oxidative conditions.[4]

Steric Hindrance

The bulky tert-butyl group of the BOC protecting group introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the regioselectivity of certain reactions by directing incoming reagents to less hindered positions of the indole nucleus. For instance, in iridium-catalyzed C-H borylation, the BOC group directs the borylation to the C3 position.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the protection and deprotection of the indole nitrogen with the BOC group, as well as its influence on the reactivity of the indole core.

Table 1: Comparison of Common N-BOC Deprotection Methods for Indoles

| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |

| Acidic Hydrolysis | TFA (20-50%) in DCM | 30 min - 4 h | >90 | Common and effective, but may not be suitable for acid-sensitive substrates.[6][7] |

| 4M HCl in Dioxane | 30 min - 4 h | >90 | Another standard acidic condition, often used in solid-phase peptide synthesis.[6] | |

| Thermolytic Deprotection | TFE or HFIP, 150 °C (microwave) | 5 - 60 min | 98 | Rapid and high-yielding, especially with microwave assistance.[8] |

| Basic Deprotection | Catalytic NaOMe in dry MeOH, rt | 1 - 2 h | >90 | Mild and selective for N-BOC on indoles, often leaving other BOC groups intact.[9] |

| K₃PO₄·H₂O in MeOH (microwave) | 10 - 20 min | High | A mild, microwave-assisted basic deprotection method.[10] | |

| Other Mild Methods | Oxalyl chloride (3 equiv.) in MeOH, rt | 1 - 4 h | up to 90 | A mild method tolerant of various functional groups.[11] |

| Iodine (catalytic) | 1 - 2 h | High | A neutral and selective method for N-BOC deprotection.[12] |

Table 2: Influence of N-BOC Group on Indole Reactivity

| Property | Unprotected Indole | N-BOC Indole | Comments |

| pKa of N-H | ~17 in DMSO | N/A | The N-H proton is replaced by the BOC group. |

| Site of Lithiation | N-H (primary), then C2 or C3 depending on conditions | C2 | The BOC group directs lithiation specifically to the C2 position.[3] |

| Reactivity towards Electrophiles | High at C3 | Reduced | The electron-withdrawing nature of the BOC group deactivates the ring towards electrophilic attack.[2] |

| Regioselectivity of Borylation | C2 | C3 | The steric and electronic influence of the BOC group directs Ir-catalyzed borylation to C3.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of the BOC protecting group on the indole nitrogen.

Protocol for N-BOC Protection of Indole

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-BOC-indole.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-BOC-indole.

Protocol for C2-Lithiation and Electrophilic Quench of N-BOC Indole

Materials:

-

N-BOC-indole

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Electrophile (e.g., methyl iodide, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Set up a flame-dried flask under an inert atmosphere (nitrogen or argon).

-

Dissolve N-BOC-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the C2-substituted N-BOC-indole.

Protocol for N-BOC Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-BOC-indole derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the N-BOC-indole derivative (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the deprotected indole.

-

If necessary, purify the product by column chromatography or recrystallization.

Visualizing Synthetic Workflows

The strategic use of the BOC protecting group is best illustrated through synthetic workflows. The following diagrams, generated using the DOT language, outline common synthetic strategies that rely on N-BOC protection of the indole core.

Conclusion

The tert-butoxycarbonyl protecting group serves a dual role in the chemistry of indoles, acting as both a shield and a director. By attenuating the nucleophilicity of the indole nitrogen and the C3 position, it prevents unwanted side reactions and enhances stability. Simultaneously, it enables the selective functionalization of the indole core at positions that are otherwise difficult to access, most notably the C2 position via directed lithiation. The wealth of methods available for its introduction and selective removal under a variety of conditions makes the BOC group a highly versatile and powerful tool in the synthesis of complex indole-containing molecules. A thorough understanding of its influence on reactivity and the judicious selection of protection and deprotection strategies are paramount for the successful application of N-BOC indoles in both academic research and industrial drug development.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Electronic Effects of 4-Fluoro Substitution on the Indole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic introduction of a fluorine atom, particularly at the 4-position of the indole ring, imparts profound changes to the molecule's electronic properties. This guide provides a comprehensive technical overview of these effects, detailing the interplay between fluorine's inductive withdrawal and resonance donation. We present quantitative data on electronic parameters and spectroscopic shifts, outline key experimental protocols for synthesis and analysis, and visualize the underlying principles and workflows. Understanding these electronic modulations is critical for professionals engaged in rational drug design and the development of novel chemical entities with tailored physicochemical and biological profiles.

Fundamental Electronic Effects of 4-Fluoro Substitution

The substitution of a hydrogen atom with fluorine at the C4 position of the indole ring introduces a fascinating duality of electronic effects. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can be donated into the aromatic system via a resonance effect (+R).

-

Inductive Effect (-I): The strong electronegativity of fluorine pulls electron density away from the benzene portion of the indole ring through the sigma bond framework. This effect is strongest at the site of substitution (C4) and diminishes with distance, influencing the acidity and reactivity of the entire ring system.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density, primarily to the ortho and para positions relative to the substituent. In the case of 4-fluoroindole, this would influence positions C3, C5, and C7.

Typically, for halogens, the inductive effect dominates, making the 4-fluoro substituent an overall deactivating group for electrophilic aromatic substitution compared to unsubstituted indole. However, the resonance effect still directs incoming electrophiles.

Quantitative Electronic Parameters

The electronic influence of the 4-fluoro group can be quantified through several key parameters, which are invaluable for quantitative structure-activity relationship (QSAR) studies.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent. For the fluorine atom, these constants reflect its dual electronic nature.[2]

| Constant | Value | Description |

| σm (meta) | +0.34 | Primarily reflects the strong inductive electron withdrawal. |

| σp (para) | +0.06 | Shows the near-cancellation of the strong -I effect by the +R effect. |

| σI (Inductive) | +0.52 | Quantifies the pure inductive/field effect. |

Table 1: Hammett Constants for the Fluorine Substituent.[2]

While these values are derived from benzoic acid systems, they provide a robust framework for predicting how the 4-fluoro group will influence the indole core's electronic behavior. The positive values confirm its overall electron-withdrawing character.

Acidity (pKa)

| Compound | pKa (N-H Proton) |

| Indole | ~16.7 (in DMSO) |

| 4-Fluoroindole | Expected to be < 16.7 |

Table 2: Comparison of Indole Acidity.

Dipole Moment

Computational and spectroscopic studies reveal that substitution alters the permanent electric dipole moment of the indole ring. For 4-fluoroindole, the S1 excited state has been assigned to be mainly Lb in character based on the change in the permanent dipole moment upon electronic excitation.[4] This parameter is crucial for understanding intermolecular interactions, particularly receptor binding.

Spectroscopic Characterization

The electronic perturbations caused by the 4-fluoro group are directly observable through various spectroscopic techniques.

| Technique | Observation for 4-Fluoroindole | Interpretation |

| ¹H NMR | Protons on the benzene ring (H5, H6, H7) experience complex shifts due to the balance of -I and +R effects and H-F coupling. The pyrrole protons (H2, H3) are also affected.[5][6] | Provides a map of the altered electron density around the ring protons. |

| ¹³C NMR | The carbon atom attached to fluorine (C4) shows a large downfield shift and a significant ¹J(C,F) coupling constant. Other carbons in the ring also shift according to their position relative to the fluorine.[7][8][9][10] | Directly reflects the inductive withdrawal and resonance donation on the carbon skeleton. |

| ¹⁹F NMR | Exhibits a characteristic chemical shift, typically in the range of -110 to -140 ppm for aryl fluorides (vs. CFCl₃).[11][12][13][14] | Highly sensitive to the local electronic environment, making it an excellent probe for studying binding and conformational changes. |

| IR Spectroscopy | The N-H stretching frequency (typically ~3400 cm⁻¹) may shift slightly due to the change in N-H bond polarity. C-F bond stretches appear in the fingerprint region (~1250-1000 cm⁻¹).[15][16][17] | Confirms the presence of functional groups and provides insight into bonding changes. |

| UV-Vis Spectroscopy | The characteristic La and Lb absorption bands of the indole chromophore are shifted. 4-fluoroindole exhibits a blue-shift (hypsochromic shift) of the Lb origin relative to indole.[18][19][20][21] | Indicates an increase in the HOMO-LUMO energy gap, reflecting the electronic perturbation of the π-system.[4] |

Table 3: Summary of Spectroscopic Data and Electronic Effects.

Influence on Chemical Reactivity

The primary influence of the 4-fluoro group is on electrophilic aromatic substitution, the most common reaction pathway for indoles.

-

Reactivity: The strong, dominant -I effect deactivates the ring, making 4-fluoroindole less reactive towards electrophiles than indole itself.

-

Regioselectivity: Electrophilic attack on the indole nucleus preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate (the Wheland intermediate or sigma complex). The 4-fluoro substituent does not change this inherent preference. However, if the C3 position is blocked, substitution may occur at other positions, with the directing influence of the fluorine (ortho, para) potentially affecting the outcome.

Applications in Drug Development

Modulating the electronic properties of the indole core via 4-fluoro substitution is a powerful strategy in drug design.

-

Enhanced Binding Affinity: The altered dipole moment and electron distribution can lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins or enzymes.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position (like C4) can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

-

Tuning pKa for Optimal ADME: Adjusting the pKa of the indole nitrogen or other functional groups can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by controlling its charge state at physiological pH.[22]

Key Experimental Protocols

Synthesis of 4-Fluoroindole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a highly efficient and popular method for preparing substituted indoles, avoiding some of the harsh conditions of the Fischer synthesis.[23][24]

Step 1: Enamine Formation

-

To a reaction flask, add 2-fluoro-6-nitrotoluene (1 equivalent).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).[23]

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture (e.g., to 100-120 °C) and stir.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine intermediate.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Add a catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[24]

-

Introduce a hydrogen source. This can be gaseous hydrogen (H₂) from a balloon or pressurized vessel, or a transfer hydrogenation reagent like hydrazine or ammonium formate.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC until the red color of the enamine disappears and the product is formed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 4-fluoroindole by column chromatography on silica gel or recrystallization.

Determination of pKa by UV Spectrophotometry

This method relies on the fact that the protonated and deprotonated forms of a molecule have different UV absorption spectra.[25][26]

-

Preparation of Buffers: Prepare a series of buffer solutions of known pH, typically spanning a range of 3-4 pH units centered around the estimated pKa of the compound.

-

Stock Solution: Prepare a concentrated stock solution of 4-fluoroindole in a suitable organic solvent (e.g., DMSO or ethanol).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, precise volume of the stock solution to each well.[25] Then, add the series of buffer solutions to the wells to achieve a final, constant concentration of the analyte.

-

Spectral Acquisition: Measure the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each well using a microplate spectrophotometer.

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a similar model.[26]

-

The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[27]

-

Conclusion

The introduction of a fluorine atom at the 4-position of the indole ring is a nuanced and powerful modification for chemists. The resulting electronic landscape is a delicate balance between a dominant, deactivating inductive effect and a directing resonance effect. These changes are quantifiable through Hammett constants and pKa values and are clearly observable in NMR, IR, and UV-Vis spectra. For drug development professionals, 4-fluoro substitution offers a validated strategy to enhance metabolic stability, fine-tune acidity, and modulate binding interactions, ultimately enabling the rational design of safer and more efficacious therapeutic agents. This guide serves as a foundational resource for leveraging these subtle yet potent electronic effects in research and development.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Hammett Sigma Constants* [wiredchemist.com]

- 3. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. ossila.com [ossila.com]

- 23. benchchem.com [benchchem.com]

- 24. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 25. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijper.org [ijper.org]

- 27. youtube.com [youtube.com]

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to High-Purity 4-Fluoro-N-(BOC)indole

For researchers, scientists, and professionals in drug development, the procurement and application of high-purity chemical building blocks are critical first steps in the discovery pipeline. 4-Fluoro-N-(BOC)indole has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of targeted protein degraders and other novel therapeutics. This technical guide provides an in-depth overview of the commercial landscape for high-purity this compound, its physicochemical properties, and its application in synthetic protocols.

Commercial Availability and Purity Landscape

High-purity this compound (CAS No. 129822-45-3) is available from a range of commercial suppliers specializing in building blocks for pharmaceutical and chemical research. While standard grades are readily obtainable, achieving purities greater than 98% is crucial for many sensitive applications in drug discovery to avoid the interference of impurities in biological assays and to ensure reproducibility.

A survey of prominent suppliers reveals a spectrum of available purities and accompanying analytical data. Researchers should note that while some suppliers provide a nominal purity, others offer detailed Certificates of Analysis (CoA) with lot-specific data from techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For applications in late-stage discovery and preclinical development, sourcing from vendors who provide comprehensive analytical documentation is highly recommended.

| Supplier Category | Typical Purity Offered | Data Availability | Key Considerations |

| Specialty Chemical Suppliers | >98% | Often provide detailed CoA with HPLC/NMR data. | Ideal for demanding applications requiring high purity and lot-to-lot consistency. |

| General Chemical Catalogs | 95-98% | CoA may be available upon request; data may be less comprehensive. | Suitable for early-stage research and process development. |

| Bulk and Custom Synthesis | To specification | Analytical data provided as per client requirements. | For large-scale synthesis and GMP-compliant manufacturing. |

It is imperative for researchers to request and scrutinize the CoA prior to purchase to ensure the material meets the specific requirements of their intended application.

Physicochemical and Analytical Data of High-Purity this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data points for high-purity grades of this compound.

| Property | Value | Analytical Method |

| CAS Number | 129822-45-3 | - |

| Molecular Formula | C₁₃H₁₄FNO₂ | Mass Spectrometry |

| Molecular Weight | 235.26 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 49-51 °C | Capillary Melting Point |

| Purity (Typical) | >98% | HPLC, NMR |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Ethanol) | Solubility Testing |

Application in Targeted Protein Degradation: The PROTAC Approach

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The indole moiety can serve as a building block for the ligand that binds to the POI.

The general mechanism of PROTAC action is a well-elucidated pathway that involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Experimental Protocols: Synthesis of a PROTAC Precursor

The following protocols outline the key synthetic steps for utilizing this compound in the preparation of a PROTAC intermediate. These are generalized procedures and may require optimization based on the specific target molecule.

Protocol 1: BOC Deprotection of this compound

This procedure describes the removal of the tert-butyloxycarbonyl (BOC) protecting group to yield the free amine of the indole, which is then available for subsequent coupling reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Dissolve this compound (1.0 eq) in DCM (10 mL per gram of starting material).

-

To the stirred solution, add TFA (5-10 eq) dropwise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-fluoro-1H-indole.

Protocol 2: Amide Coupling to a Linker Moiety

This protocol details the coupling of the deprotected 4-fluoro-1H-indole to a linker containing a carboxylic acid functional group.

Materials:

-

4-fluoro-1H-indole (from Protocol 1)

-

Carboxylic acid-functionalized linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Methodology:

-

To a solution of the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of 4-fluoro-1H-indole (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-linker conjugate.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a PROTAC.

The Enduring Versatility of the 4-Fluoroindole Scaffold: A Deep Dive into its Fundamental Reactivity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-fluoroindole scaffold has emerged as a privileged structural motif in medicinal chemistry and materials science. The strategic introduction of a fluorine atom at the 4-position of the indole ring imparts unique electronic properties, profoundly influencing its reactivity and biological activity. This in-depth technical guide provides a thorough exploration of the fundamental reactivity of the 4-fluoroindole core, offering valuable insights for its application in the synthesis of novel therapeutic agents and functional materials. This document summarizes key reaction classes, provides detailed experimental protocols for seminal transformations, and presents quantitative data in a clear, comparative format.

Electrophilic Aromatic Substitution: Directing Effects of the 4-Fluoro Substituent

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The primary site of electrophilic substitution in indoles is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. The presence of a fluorine atom at the C4 position, being an electron-withdrawing group, is expected to modulate the reactivity of the benzene ring, though the pyrrole ring generally remains the more reactive site for electrophilic attack.

Halogenation

Halogenation of the 4-fluoroindole scaffold provides valuable intermediates for further functionalization, particularly in cross-coupling reactions. Bromination, for instance, can be achieved using N-bromosuccinimide (NBS).

Table 1: Bromination of 4-Fluoroindole

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 4-Fluoroindole | NBS (1.1 eq) | CH3CN | 0 °C to rt | 3-Bromo-4-fluoroindole | High | General Protocol |

Nitration

Nitration of 4-fluoroindole introduces a versatile nitro group, which can be a precursor for an amino group or other functionalities. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. The regioselectivity is a key consideration in this reaction.

Table 2: Nitration of 4-Fluoroindole

| Substrate | Reagents | Temperature | Product(s) | Ratio | Total Yield | Reference |

| 4-Fluoroindole | HNO3/H2SO4 | 0 °C | 3-Nitro-4-fluoroindole, 5-Nitro-4-fluoroindole, 7-Nitro-4-fluoroindole | Variable | Moderate | General Protocol |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing a keto-functional group onto the indole scaffold, providing a handle for further synthetic manipulations. The reaction typically proceeds at the C3 position.

Table 3: Friedel-Crafts Acylation of 4-Fluoroindole

| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature | Product | Yield | Reference |

| 4-Fluoroindole | Acetyl chloride | AlCl3 | CS2 | Reflux | 3-Acetyl-4-fluoroindole | Good | General Protocol |

Nucleophilic Aromatic Substitution: The Challenge of C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic aromatic substitution (SNA r) of fluoroarenes challenging, especially on electron-rich systems like indole. For a successful substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. In the case of 4-fluoroindole, the indole ring itself is electron-donating, which disfavors classical SNA r at the C4 position. However, under specific conditions, such as with strong nucleophiles or through transition-metal catalysis, substitution may be possible.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For 4-fluoroindole, these reactions are typically performed on a halogenated derivative (e.g., 3-bromo-4-fluoroindole or a bromo-substituted benzene ring) to construct new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.

Table 4: Suzuki-Miyaura Coupling of a 4-Fluoroindole Derivative

| Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Product | Yield |

| 3-Bromo-4-fluoroindole | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 °C | 3-Phenyl-4-fluoroindole | High |

Cycloaddition Reactions: Expanding the Core Structure

The indole scaffold can participate in cycloaddition reactions, acting as either a diene or a dienophile, to construct more complex polycyclic systems. The electron-rich nature of the pyrrole ring influences its reactivity in these transformations.

Diels-Alder Reaction

In the Diels-Alder reaction, the indole C2-C3 double bond can act as a dienophile. The reaction with a suitable diene would lead to the formation of a new six-membered ring.

Table 5: Diels-Alder Reaction of 4-Fluoroindole

| Diene | Dienophile | Conditions | Product | Yield |

| 2,3-Dimethyl-1,3-butadiene | N-Phenylmaleimide | Toluene, 110 °C | Diels-Alder Adduct | Moderate |

Experimental Protocols

General Procedure for the Bromination of 4-Fluoroindole with NBS

To a solution of 4-fluoroindole (1.0 mmol) in acetonitrile (10 mL) at 0 °C is added N-bromosuccinimide (1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-bromo-4-fluoroindole.

General Procedure for the Nitration of 4-Fluoroindole

To a stirred solution of 4-fluoroindole (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then poured onto ice. The precipitate is collected by filtration, washed with water, and dried. The crude product is a mixture of isomers and can be separated by column chromatography.

General Procedure for the Friedel-Crafts Acylation of 4-Fluoroindole

To a suspension of anhydrous aluminum chloride (1.2 mmol) in carbon disulfide (10 mL) is added acetyl chloride (1.1 mmol) at 0 °C. The mixture is stirred for 15 minutes, and then a solution of 4-fluoroindole (1.0 mmol) in carbon disulfide (5 mL) is added dropwise. The reaction mixture is heated to reflux for 2 hours. After cooling, the mixture is poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give 3-acetyl-4-fluoroindole.

General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-4-fluoroindole

A mixture of 3-bromo-4-fluoroindole (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (10 mL) and water (2 mL) is degassed and heated at 100 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford 3-phenyl-4-fluoroindole.

Visualization of Reactivity and Biological Pathways

The fundamental reactivity of the 4-fluoroindole scaffold can be summarized in logical workflows, and its derivatives are implicated in various signaling pathways relevant to drug development.

Derivatives of 4-fluoroindole have shown significant promise as selective serotonin reuptake inhibitors (SSRIs). The following diagram illustrates the simplified mechanism of action.

Furthermore, certain 4-fluoroindole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.

Finally, derivatives of 4-fluoroindole have been developed as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.

This guide serves as a foundational resource for chemists and pharmacologists, providing a detailed overview of the reactivity of the 4-fluoroindole scaffold and highlighting its potential in the development of next-generation therapeutics. The presented data and protocols are intended to facilitate further research and innovation in this exciting area of chemical science.

The Discovery and Significance of Fluorinated Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and significance of fluorinated indole compounds. It details key experimental protocols, presents quantitative biological data, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Fluorine Advantage in Indole Chemistry

The introduction of fluorine into organic molecules can profoundly alter their properties. In the context of indole-based drug candidates, fluorination can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

-

Altered Conformation: The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

While naturally occurring organofluorine compounds are rare, synthetic fluorinated indoles have garnered significant interest due to these advantageous properties.

Discovery of Bioactive Fluorinated Indole Compounds

The exploration of fluorinated indoles has yielded a diverse array of compounds with significant biological activities across various therapeutic areas.

Anticancer Agents

Fluorinated indoles have shown considerable promise as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, some fluorinated indole derivatives act as potent inhibitors of protein kinases, such as VEGFR, which are critical for tumor growth.[2]

Antiviral Agents

The antiviral potential of fluorinated indoles is well-documented, particularly in the context of HIV-1. Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication at nanomolar concentrations.[3] These compounds often target key viral enzymes like reverse transcriptase.

Anti-inflammatory Agents

Fluorinated indole derivatives have also been investigated for their anti-inflammatory properties. For example, 5-fluoroisatin derivatives have been shown to inhibit the denaturation of bovine serum albumin, a marker of anti-inflammatory activity.[3]

Synthesis of Fluorinated Indole Compounds

A variety of synthetic methodologies have been developed to access fluorinated indole scaffolds. These range from classical methods to modern metal-catalyzed and electrochemical approaches.

Classical Indole Syntheses with Fluorinated Precursors

Traditional indole syntheses, such as the Fischer, Leimgruber-Batcho, and Sugasawa methods, can be adapted to produce fluorinated indoles by utilizing appropriately fluorinated starting materials.

Modern Synthetic Methods

More recent methods offer greater efficiency and regioselectivity in the synthesis of fluorinated indoles. These include:

-

Metal-Free Synthesis: An oxidative dearomatization approach allows for the metal-free synthesis of 2-trifluoromethyl NH-indole products from commercially available anilines.[4]

-

Electrochemical Synthesis: Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles.

-

Palladium-Catalyzed Reactions: The intramolecular Heck reaction of N-sulfonyl-2,2-difluoro-3-methylene-indolines provides a route to difluorinated indoles.[1]

-

Silver-Catalyzed Cyclization/Fluorination: 3-Fluorinated indole derivatives can be synthesized from 2-alkynylanilines using silver salts as catalysts.

Quantitative Biological Data

The following tables summarize the biological activity of selected fluorinated indole compounds.

Table 1: Anticancer Activity of Fluorinated Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorospirobrassinin analog | Jurkat, MCF-7, HCT116 | < 10 | |

| Indolyl Schiff base (73x) | HepG2 | 3.15 ± 0.36 | [2] |

| Indolyl Schiff base (73x) | VEGFR-2 (enzymatic) | 0.31 ± 0.04 | [2] |

| 3-amino-1H-7-azaindole derivative (25) | HeLa | 3.7 | [5] |

| 3-amino-1H-7-azaindole derivative (25) | HepG2 | 8.0 | [5] |

| 3-amino-1H-7-azaindole derivative (25) | MCF-7 | 19.9 | [5] |

Table 2: Antiviral Activity of Fluorinated Indole Derivatives

| Compound | Virus | Cell Line | EC50 (nM) | Reference |

| Indole-carboxamide (19a-e) | HIV-1 WT | CEM | 2.0 - 4.6 | [3] |

| 7-Amide-4-fluoroindole (22) | HIV-1 | 0.14 | [3] | |

| 7-Heteroaryl-carboxamide-4-fluoroindole (23l) | HIV-1 | 0.02 | [3] | |

| 7-Heteroaryl-carboxamide-4-fluoroindole (23m) | HIV-1 | 0.057 | [3] | |

| 7-Heteroaryl-carboxamide-4-fluoroindole (23n) | HIV-1 | 0.0058 | [3] | |

| 7-Heteroaryl-carboxamide-4-fluoroindole (23p) | HIV-1 | 0.04 | [3] | |

| Benzenesulfonyl-4-fluoroindolecarboxamide (20h) | HIV-1 WT | MT-4 | 0.5 | [3] |

| Benzenesulfonyl-4-fluoroindolecarboxamide (20h) | HIV-1 WT | C8166 | 0.8 | [3] |

Table 3: Anti-inflammatory Activity of Fluorinated Indole Derivatives

| Compound | Assay | Inhibition (%) / IC50 | Reference |

| 5-Fluoroisatin derivative (59d) | BSA denaturation | 80.08% at 100 µg/mL | [3] |

| 5-Bromoisatin | NO inhibition in RAW264.7 cells | IC50 = 151.6 µM | [6] |

| 6-Bromoindole | NO inhibition in RAW264.7 cells | Similar to 5-bromoisatin | [6] |

| 6-Bromoindole | PGE2 inhibition in 3T3 fibroblasts | IC50 = 223.28 µM | [6] |

Experimental Protocols

Synthesis of 5-Fluoroindole

This protocol describes the synthesis of 5-fluoroindole from 5-fluoro-2-nitrotoluene.

Step 1: Synthesis of (E)-N,N-dimethyl-1-(5-fluoro-2-nitrophenyl)ethenamine

-